2-Methyl-1,3-pentadiene

Physical Organic Chemistry Reaction Kinetics Nucleophilicity Scales

2-Methyl-1,3-pentadiene (CAS 1118-58-7), also known as 2-methylpenta-1,3-diene, is a six-carbon conjugated diene with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol. It exists as two stereoisomers, (E)- and (Z)-2-methyl-1,3-pentadiene, arising from restricted rotation around the internal double bond, with the commercial product typically supplied as a mixture of cis and trans isomers.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 1118-58-7
Cat. No. B074102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-pentadiene
CAS1118-58-7
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC=CC(=C)C
InChIInChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+
InChIKeyRCJMVGJKROQDCB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-Pentadiene (CAS 1118-58-7): Chemical Identity, Isomeric Forms, and Foundational Properties for Procurement and Research


2-Methyl-1,3-pentadiene (CAS 1118-58-7), also known as 2-methylpenta-1,3-diene, is a six-carbon conjugated diene with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol. It exists as two stereoisomers, (E)- and (Z)-2-methyl-1,3-pentadiene, arising from restricted rotation around the internal double bond, with the commercial product typically supplied as a mixture of cis and trans isomers . The compound's conjugated diene structure confers reactivity toward Diels-Alder cycloadditions and polymerization reactions, making it a valuable intermediate in fragrance synthesis and polymer science . Its physical properties include a boiling point of 75-76 °C (lit.), a density of approximately 0.718 g/mL at 25 °C, and a refractive index of n20/D 1.445-1.451, which are critical parameters for handling and quality control in industrial and laboratory settings .

Why 2-Methyl-1,3-Pentadiene Cannot Be Replaced by Other C6 Conjugated Dienes or Methyl-Butadienes


In-class compounds such as isoprene (2-methyl-1,3-butadiene), 4-methyl-1,3-pentadiene, or unsubstituted 1,3-pentadiene cannot simply be interchanged with 2-methyl-1,3-pentadiene due to fundamental differences in their nucleophilicity, conformational preferences, polymerization stereospecificity, and thermal behavior. The specific position of the methyl substituent on the diene backbone dictates the compound's reactivity in Diels-Alder cycloadditions, its ground-state s-cis/s-trans equilibrium, and the stereoregularity of the resulting polymers [1]. These differences translate directly to distinct performance outcomes in fragrance synthesis, specialty polymer production, and fundamental mechanistic studies, making a generic substitution scientifically unsound and industrially impractical [2].

Quantitative Differentiation of 2-Methyl-1,3-Pentadiene from Its Closest Analogs: A Comparative Evidence Guide


Nucleophilicity Parameter (N) Comparison: Quantifying Reactivity Differences Among Methyl-Substituted 1,3-Dienes

The nucleophilicity parameter N, derived from the linear free enthalpy relationship lg k = s(N + E) for reactions with benzhydryl cations, provides a quantitative scale for comparing the reactivity of methyl-substituted 1,3-dienes. For (E)-2-methyl-1,3-pentadiene (2a), the determined N value demonstrates distinct reactivity compared to its constitutional isomer 4-methyl-1,3-pentadiene (2b) and the less substituted (Z)-1,3-pentadiene (2c). The specific methyl substitution pattern at the 2-position alters the electron density of the conjugated π-system and thus its nucleophilic character [1].

Physical Organic Chemistry Reaction Kinetics Nucleophilicity Scales

Polymerization Stereospecificity: Divergent Microstructures from 2-Methyl-1,3-Pentadiene vs. 4-Methyl-1,3-Pentadiene Using Vanadium Catalysts

Under identical polymerization conditions using methylaluminoxane-activated vanadium catalysts (MAO/Cp'VCl₂·2PEt₃ and MAO/Cp₂VCl), 2-methyl-1,3-pentadiene yields a polymer with a mixed cis/trans microstructure, whereas its constitutional isomer 4-methyl-1,3-pentadiene produces a predominantly 1,2-polymer. This divergent stereospecificity demonstrates that the position of the methyl substituent on the pentadiene backbone directly dictates the mode of monomer insertion and the resulting polymer architecture [1].

Polymer Chemistry Stereospecific Polymerization Diene Polymerization

Stereoregular 1,4-Cis Polymerization: Achieving >98% cis-1,4 Content with (E)-2-Methyl-1,3-Pentadiene Using Neodymium Catalysts

The (E)-isomer of 2-methyl-1,3-pentadiene can be polymerized with a specific ternary catalyst system, AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃, to yield a polymer with exceptionally high stereoregularity, consisting of 98-99% 1,4-cis units [1]. This level of stereocontrol is a defining characteristic of this monomer and is not universally achievable with other substituted dienes. The resulting polymer exhibits crystallinity and distinct polymorphic phases (α and β), with detailed unit cell parameters established by X-ray diffraction [1].

Stereoregular Polymerization Neodymium Catalysis 1,4-cis-Polydienes

Conformational Preference in the Gas Phase: (E)-2-Methyl-1,3-Pentadiene Favors s-trans While the (Z)-Isomer Adopts a Twisted s-cis Conformation

A combination of ultraviolet photoelectron (PE) spectroscopy and ab initio molecular orbital calculations reveals a stark difference in the ground-state conformational preferences of the (E)- and (Z)-isomers of 2-methyl-1,3-pentadiene in the gas phase. The (E)-isomer predominantly adopts the s-trans conformation, which is typical for many 1,3-dienes. In contrast, the (Z)-isomer preferentially populates a twisted s-cis conformation, driven by steric interactions between the methyl group and the terminal alkene moiety [1]. This finding corrects earlier spectroscopic assignments and provides a clear, isomer-specific conformational signature.

Conformational Analysis Computational Chemistry Photoelectron Spectroscopy

Vibrational Spectroscopic Differentiation: Characteristic IR/Raman Modes of (E)-2-Methyl-1,3-Pentadiene Arise from Terminal and Lateral Methyl Substitution

A complete assignment of the infrared and Raman spectra (solid, liquid, and gas phases, 3200-50 cm⁻¹) of (E)-2-methyl-1,3-pentadiene, in direct comparison with 4-methyl-1,3-pentadiene and 2,5-dimethyl-2,4-hexadiene, demonstrates that the site of methyl substitution gives rise to highly characteristic vibrational modes [1]. Specifically, the (CHC(CH₃)CH) fragment in (E)-2-methyl-1,3-pentadiene exhibits coupled vibrational motions that are distinct from those in the (CH₃)₂CCH or CH₃CHCH fragments of the other analogs. These spectral fingerprints are essential for unambiguous identification and purity assessment in quality control.

Vibrational Spectroscopy IR Spectroscopy Raman Spectroscopy

Thermal Stability of Conjugated vs. Non-Conjugated Isomers: 2-Methyl-1,3-Pentadiene is More Stable than 2-Methyl-1,4-Pentadiene

The conjugated diene system of 2-methyl-1,3-pentadiene confers greater thermodynamic stability compared to its non-conjugated isomer, 2-methyl-1,4-pentadiene. This stability difference arises from the delocalization of π-electrons over the conjugated framework and the enhanced stability of the resulting allylic carbocation intermediate [1]. While the exact enthalpy difference is not quantified in the available source, the principle of conjugation stabilization is a well-established class-level inference for 1,3-dienes vs. 1,4-dienes.

Thermodynamic Stability Conjugated Dienes Carbocation Stability

Validated Application Scenarios for 2-Methyl-1,3-Pentadiene Based on Quantitative Differentiation Evidence


Synthesis of Ligustral (2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde) and Related Fragrance Compounds via Diels-Alder Cycloaddition

The specific nucleophilicity and reactivity of 2-methyl-1,3-pentadiene in Diels-Alder reactions, as quantified by its N parameter [1], makes it a key diene component for the industrial synthesis of Ligustral, a high-volume fragrance ingredient with a green, fresh odor profile. The compound reacts with acrolein or related dienophiles to form the cyclohexene core. Alternative dienes with different nucleophilicities would yield different reaction rates and potentially different regioisomers, underscoring the necessity of using this specific diene for the established fragrance synthesis route.

Preparation of Highly Stereoregular 1,4-cis-Poly(2-methyl-1,3-pentadiene) for Specialty Elastomers and Atactic Polypropylene Precursors

The ability to polymerize (E)-2-methyl-1,3-pentadiene to a polymer with 98-99% 1,4-cis stereoregularity using neodymium-based catalysts [2] is a unique attribute of this monomer. This highly stereoregular polymer is of interest as a specialty elastomer with distinct crystalline properties. Furthermore, hydrogenation of this polymer yields atactic polypropylene, providing a controlled route to this material. This specific stereochemical outcome cannot be replicated with other dienes, making 2-methyl-1,3-pentadiene the essential starting material for these research and development applications.

Conformational Analysis and Computational Chemistry Studies of Substituted 1,3-Dienes

The distinct conformational preferences of the (E)- and (Z)-isomers of 2-methyl-1,3-pentadiene, with the (E)-isomer favoring s-trans and the (Z)-isomer adopting a twisted s-cis conformation [3], provide a well-defined model system for studying steric and electronic effects in conjugated dienes. This makes the compound, particularly in its isomerically pure forms, a valuable tool for validating computational models (e.g., ab initio, DFT) and for teaching fundamental concepts in physical organic chemistry and stereochemistry.

Quality Control and Analytical Method Development Using Characteristic Vibrational Spectroscopic Signatures

The unique vibrational modes of (E)-2-methyl-1,3-pentadiene, arising from its specific (CHC(CH₃)CH) fragment and distinguishable from those of other methyl-substituted pentadienes [4], provide a robust analytical fingerprint. This enables the development of IR or Raman spectroscopic methods for the rapid identification and purity assessment of the compound in industrial or research settings, ensuring that the correct isomer and grade of material is being used, thereby preventing costly errors in synthesis or formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,3-pentadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.